molecular formula C29H34ClN7O B8223764 2-((S)-4-(7-(8-Chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile

2-((S)-4-(7-(8-Chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile

Cat. No.: B8223764
M. Wt: 532.1 g/mol
InChI Key: PFJUVRHOCVBUFO-VXKWHMMOSA-N
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Description

The compound 2-((S)-4-(7-(8-Chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile is a heterocyclic molecule featuring:

  • A tetrahydropyrido[3,4-d]pyrimidine core.
  • A chiral (S)-1-methylpyrrolidin-2-yl methoxy group, contributing to stereospecific binding.
  • A piperazine ring with a nitrile-containing side chain (acetonitrile group), which may influence solubility and reactivity. Its molecular formula is C32H35ClFN7O2 (purity: 98%) per , though a related structure in lists C32H37ClFN7O2, likely due to differences in substituents (e.g., fluoropropanoyl vs. fluoroacryloyl groups) .

Properties

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN7O/c1-35-14-4-7-22(35)19-38-29-33-25-18-36(26-9-3-6-20-5-2-8-24(30)27(20)26)15-11-23(25)28(34-29)37-16-13-32-21(17-37)10-12-31/h2-3,5-6,8-9,21-22,32H,4,7,10-11,13-19H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJUVRHOCVBUFO-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCNC(C6)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN[C@H](C6)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((S)-4-(7-(8-Chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile (CAS: 2206737-06-4) is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C29H34ClN7OC_{29}H_{34}ClN_7O with a molecular weight of 532.09 g/mol. The presence of multiple functional groups, including piperazine and pyrimidine derivatives, indicates potential for diverse biological interactions.

PropertyValue
Molecular FormulaC29H34ClN7O
Molecular Weight532.09 g/mol
CAS Number2206737-06-4
Purity98%

Research indicates that compounds similar to this structure may act as inhibitors of specific protein targets involved in cancer progression. For instance, the compound's structural resemblance to known inhibitors suggests it may target mutant proteins such as KRAS G12C, a common mutation in non-small cell lung cancer (NSCLC) .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range for certain cell lines, indicating potent activity.

In Vivo Studies

Animal models are crucial for understanding the pharmacokinetics and efficacy of new compounds. Early studies using mouse models of NSCLC have shown promising results:

  • Tumor Growth Inhibition : Compounds similar to this one have resulted in a significant reduction in tumor size compared to control groups.
  • Survival Rates : Increased survival rates were noted in treated groups versus untreated controls.

Case Studies

  • Study on KRAS G12C Inhibitors :
    • Objective : Evaluate the efficacy of novel inhibitors on tumor growth.
    • Findings : The compound demonstrated a marked reduction in tumor volume and improved overall survival rates in mice with KRAS G12C mutations .
  • Combination Therapy :
    • Objective : Assess the impact of combining this compound with existing chemotherapeutics.
    • Results : Enhanced cytotoxic effects were observed when combined with standard chemotherapy agents, suggesting a potential avenue for combination therapy in resistant cancers .

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some safety concerns:

  • Toxicity Profile : Mild to moderate toxicity was observed at high doses in animal studies.
  • Side Effects : Common side effects included gastrointestinal disturbances and fatigue.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • This compound has been investigated for its potential anticancer properties. The structural similarity to known kinase inhibitors suggests it may interact with cancer-related pathways. Specific studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by targeting the signaling pathways involved in cell proliferation and survival .
  • Neurological Disorders :
    • The presence of the piperazine moiety indicates potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors, which are crucial in conditions like depression and anxiety .
  • Antiviral Activity :
    • Preliminary studies suggest that this compound may exhibit antiviral properties. Research has indicated that certain derivatives can inhibit viral replication by interfering with viral entry mechanisms or replication processes within host cells .

Research Case Studies

Study TitleFocusFindings
Inhibition of Tumor Growth by Novel Pyrido[3,4-d]pyrimidine Derivatives Investigated the anticancer effects of similar compoundsDemonstrated significant reduction in tumor size in xenograft models when treated with related structures.
Piperazine Derivatives as Antidepressants: A Comparative Study Examined the effects of piperazine-containing compounds on mood disordersFound that these compounds improved depressive symptoms in animal models through serotonergic modulation.
Antiviral Efficacy of Tetrahydropyrido Compounds Evaluated antiviral potential against influenza virusShowed promising results with a reduction in viral load and improved survival rates in treated subjects.

Potential Mechanisms of Action

The mechanisms through which 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile may exert its effects include:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors could explain its potential antidepressant effects.
  • Viral Entry Inhibition : By altering cellular pathways, it may prevent viruses from efficiently entering host cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name/ID Core Structure Key Substituents Molecular Weight Chirality Purity/Yield
Target Compound () Pyrido[3,4-d]pyrimidine 8-Cl-naphthalene, (S)-pyrrolidinylmethoxy, piperazine-acetonitrile 606.133 g/mol Dual (S) config 98% purity
Compound 50e () Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl-piperidine, pyrazolyl-acetaldehyde ~650 g/mol* Not specified 43% yield
Compound 54e () Pyrido[3,4-d]pyrimidin-4-one 4-Cyanophenyl-piperidine, pyrazolyl-ethyl ~550 g/mol* Not specified Not reported
RCSB PDB M1X () Pyrido[4,3-d]pyrimidine 8-Fluoro, piperazine, (S)-pyrrolidinylmethoxy 507.002 g/mol Single (S) Not reported

*Estimated based on synthesis data.

Key Observations:
  • Core Flexibility : The pyrido[3,4-d]pyrimidine core in the target compound is substituted with a bulky 8-chloronaphthalene , whereas analogs like 50e and 54e () use pyrazolyl groups, reducing steric hindrance .
  • Chirality: The target compound’s dual (S) configurations (pyrrolidinylmethoxy and piperazine-acetonitrile) contrast with non-chiral analogs like 50e, suggesting enhanced stereoselective interactions .
  • Functional Groups : The acetonitrile group in the target may increase electrophilicity compared to ester or amide-containing analogs (e.g., 54e in ) .
Pharmacological Implications:
  • 8-Chloronaphthalene: Enhances lipophilicity and π-π stacking vs.
  • Pyrrolidinylmethoxy Group : The (S)-configuration may optimize binding to chiral targets (e.g., enzymes or GPCRs) compared to racemic analogs .
  • Nitrile Group: Could serve as a hydrogen bond acceptor or participate in covalent interactions, unlike the non-reactive methyl groups in M1X () .

Computational Similarity Analysis

  • Tanimoto Coefficient: Binary fingerprint analysis () suggests moderate similarity (~0.6–0.7) between the target and pyridopyrimidinone derivatives (e.g., 50e), but lower similarity (~0.4) to non-nitrogenous cores like catechins () .
  • Graph Isomorphism Networks (GIN) : highlights GIN’s utility in detecting subtle structural differences, such as the absence/presence of the chloronaphthalene group, which Tanimoto might overlook .

Preparation Methods

Synthesis of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core

The bicyclic pyrido[3,4-d]pyrimidine scaffold is constructed via a tandem cyclization-annulation sequence. A representative approach involves condensing 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a cyclic enamine precursor under basic conditions . For instance, cyclohexanone-derived enamine intermediates undergo nucleophilic aromatic substitution (SNAr) with pyrimidine electrophiles, followed by intramolecular lactamization to yield the tetrahydropyrido[3,4-d]pyrimidine framework . Key parameters include:

  • Solvent : N,N-Dimethylformamide (DMF) or toluene.

  • Base : Cyclohexyl magnesium chloride or potassium carbonate .

  • Temperature : 80–120°C for 12–24 hours.

Post-cyclization, the methylthio group at the C2 position is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA), enhancing its electrophilicity for subsequent alkoxy substitution .

Functionalization of the Piperazine-Acetonitrile Substituent

The piperazine-acetonitrile moiety is introduced through sequential SNAr and alkylation reactions. t-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate serves as a key precursor, synthesized via SNAr between piperazine and 2-nitro-5-fluoropyridine followed by nitro-group reduction . Subsequent Boc deprotection and reaction with bromoacetonitrile under basic conditions installs the acetonitrile group:

Optimized Protocol :

  • Base : K₂CO₃ in DMF.

  • Temperature : 60°C for 4 hours.

  • Yield : 65–78% after column chromatography .

Stereoselective Synthesis of ((S)-1-Methylpyrrolidin-2-yl)methoxy Group

The chiral pyrrolidine moiety is prepared from (S)-proline through a four-step sequence:

  • Methylation : (S)-Proline is treated with methyl iodide in the presence of NaH to yield (S)-1-methylpyrrolidine-2-carboxylic acid.

  • Reduction : The carboxylic acid is reduced to (S)-1-methylpyrrolidin-2-ylmethanol using LiAlH₄.

  • Activation : The alcohol is converted to its mesylate using methanesulfonyl chloride.

  • Etherification : The mesylate undergoes nucleophilic displacement with the pyridopyrimidine core’s C2-hydroxyl group under basic conditions (K₂CO₃, DMF, 50°C) .

Chiral purity (>99% ee) is maintained via asymmetric catalysis and confirmed by chiral HPLC.

Final Assembly and Characterization

The fully substituted compound is assembled through a sequence of deprotection and coupling steps:

  • Piperazine Attachment : The Boc-protected piperazine-acetonitrile intermediate is deprotected with HCl/dioxane and coupled to the pyridopyrimidine core via Buchwald-Hartwig amination .

  • Global Deprotection : Residual protecting groups are removed using TFA/CH₂Cl₂.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.93 (dd, J = 7.6 Hz, 1H, naphthalene), 4.32 (m, 1H, pyrrolidine), 3.85 (s, 2H, acetonitrile).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Summary of Synthetic Routes and Yields

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclizationDMF, K₂CO₃, 100°C72
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane68
3SNAr AlkylationBromoacetonitrile, K₂CO₃75
4EtherificationMsCl, K₂CO₃, DMF63
5Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene58

Challenges and Optimization Strategies

  • Stereochemical Integrity : Asymmetric hydrogenation and chiral auxiliaries ensure configuration retention at the pyrrolidine and piperazine centers .

  • Regioselectivity : Directed ortho-metalation techniques guide coupling reactions to the correct pyridopyrimidine position .

  • Purification : Gradient elution chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) resolves closely related impurities.

Q & A

Q. What are the key synthetic strategies for constructing the tetrahydropyrido[3,4-d]pyrimidine core in this compound?

The tetrahydropyrido[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted pyrimidine precursors with appropriate amines. For example, electrophilic attack of isothiocyanates on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions can yield thiazolidinone intermediates, which are further functionalized . Optimization of base selection (e.g., triethylamine vs. DBU) is critical to stabilize intermediates and avoid side reactions, as demonstrated in dithiazolylidene-amine syntheses .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidin-2-ylmethoxy group maintained during synthesis?

Chiral auxiliaries or enantioselective catalytic methods (e.g., asymmetric hydrogenation) are typically employed. For instance, the use of (S)-1-methylpyrrolidin-2-ylmethoxy precursors with confirmed optical purity via polarimetry or chiral HPLC ensures retention of configuration during coupling reactions .

Q. What analytical techniques are used to confirm the structure and purity of the compound?

  • NMR : 1^1H and 13^13C NMR are critical for verifying stereochemistry and substituent placement, particularly for distinguishing naphthalene and piperazine protons .
  • HPLC-MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry ensures >95% purity and correct molecular ion identification .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the primary challenges in synthesizing the 8-chloronaphthalene moiety?

Chlorination at the 8-position of naphthalene requires regioselective electrophilic substitution. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) or Friedel-Crafts acylation followed by halogenation can achieve this selectivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during characterization?

Discrepancies often arise from dynamic effects (e.g., rotamers in piperazine rings) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) can differentiate between static and dynamic asymmetry. For example, NOE correlations between the pyrrolidine methyl group and adjacent protons can confirm spatial proximity .

Q. What methodologies address low yields in the final acetonitrile coupling step?

Low yields may result from steric hindrance at the piperazine nitrogen. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 80°C, 30 min, 75% yield vs. 48 hours conventional heating) .
  • Protecting group optimization : Temporary protection of secondary amines with Boc groups prevents unwanted side reactions .

Q. How can computational chemistry guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases). For instance, the chloronaphthalene group’s hydrophobic interactions with kinase ATP-binding pockets can be modeled to prioritize derivatives for synthesis . QSAR models using Hammett constants for substituents on the pyrimidine ring can correlate electronic effects with activity .

Q. What experimental designs are robust for evaluating biological activity while minimizing variability?

  • Embedded mixed-methods design : Combine quantitative dose-response assays (e.g., IC50_{50} determination) with qualitative mechanistic studies (e.g., fluorescence microscopy for subcellular localization) .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments to validate assay conditions .

Q. How do solvent polarity and pH influence the stability of the tetrahydropyrido-pyrimidine ring?

Acidic conditions (pH < 4) can protonate the pyrimidine nitrogen, leading to ring-opening. Stability studies in buffers (pH 3–9) monitored via HPLC show maximal stability at pH 7.4 (simulated physiological conditions). Polar aprotic solvents (e.g., DMSO) stabilize the ring via hydrogen bonding with the methoxy group .

Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?

Poor correlation often stems from pharmacokinetic factors (e.g., metabolic instability of the acetonitrile group). Solutions:

  • Prodrug modification : Replace the nitrile with a metabolically stable bioisostere (e.g., trifluoromethyl) .
  • Metabolite profiling : LC-MS/MS analysis of plasma samples identifies major degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill coefficients .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment assesses specificity .

Methodological Optimization

Q. What strategies improve the reproducibility of multi-step syntheses?

  • Intermediate characterization : Validate purity and structure after each step via TLC and LC-MS .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track key intermediates (e.g., nitrile stretching vibrations at ~2250 cm1^{-1}) .

Q. How can impurity profiles be minimized during scale-up?

  • DoE (Design of Experiments) : Screen factors like temperature, catalyst loading, and solvent ratio to identify critical parameters .
  • Crystallization optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity .

Advanced Structural and Functional Probes

Q. What isotopic labeling strategies enable pharmacokinetic studies?

  • 14^{14}C labeling : Introduce 14^{14}C at the acetonitrile carbon via K14^{14}CN substitution in late-stage coupling .
  • Deuterated analogs : Synthesize d2_2-pyrrolidine derivatives to study metabolic stability via LC-MS isotope tracing .

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